molecular formula C12H17NO B188776 3-(1-Piperidinylmethyl)phenol CAS No. 73279-04-6

3-(1-Piperidinylmethyl)phenol

Cat. No.: B188776
CAS No.: 73279-04-6
M. Wt: 191.27 g/mol
InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
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Description

3-(1-Piperidinylmethyl)phenol (CAS: 73279-04-6) is a piperidine-substituted phenol derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It is a white to off-white crystalline solid with a melting point of 137–138°C and a predicted boiling point of 308.1±17.0°C . The compound exhibits moderate solubility in methanol and has a density of 1.097±0.06 g/cm³ . Its primary application is as a key intermediate in the synthesis of Roxatidine acetate, a histamine H₂-receptor antagonist used to treat gastric ulcers . The piperidinylmethyl group enhances lipophilicity, facilitating membrane permeability, while the phenolic hydroxyl group contributes to hydrogen bonding, critical for target interactions .

Scientific Research Applications

Pharmacological Applications

3-(1-Piperidinylmethyl)phenol has been investigated for its potential therapeutic effects in various medical fields, including pain management, cancer treatment, and neurodegenerative diseases.

1.1. Pain Management and Opioid Research

The compound has been studied as a part of the fentanyl analogs series, which are known for their high affinity for μ-opioid receptors. Research indicates that modifications to the piperidine structure can enhance receptor binding properties. For instance, studies have shown that certain derivatives exhibit potent analgesic effects comparable to traditional opioids while potentially offering a safer profile due to reduced side effects associated with standard opioid therapies .

1.2. Cancer Therapy

Recent advancements in cancer treatment have highlighted the role of this compound in developing new anticancer agents. Its derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may induce apoptosis in tumor cells. For example, compounds derived from this structure have shown improved efficacy in hypopharyngeal tumor models compared to standard treatments like bleomycin .

1.3. Neurodegenerative Diseases

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy . This inhibition may lead to improved cognitive function by increasing acetylcholine levels in the brain.

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science, particularly as an intermediate in synthesizing various polymers and coatings.

2.1. Synthesis of Polymers

The compound serves as a key intermediate in synthesizing polymers that exhibit enhanced thermal stability and flame resistance. These properties make it valuable in producing materials used in construction, automotive, and electronic applications .

2.2. Coatings and Adhesives

In the coatings industry, this compound is utilized to improve the performance characteristics of paints and adhesives. Its incorporation into formulations enhances adhesion properties and durability under environmental stressors .

Case Studies

To illustrate the applications of this compound further, several case studies are summarized below:

Study Application Findings
Study on AnalgesicsPain ManagementDemonstrated high μ-opioid receptor affinity; comparable analgesic effects to fentanyl analogs .
Cancer Cell Line ResearchCancer TherapyInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than traditional drugs .
Alzheimer’s Drug DevelopmentNeurodegenerative DiseasesInhibited acetylcholinesterase; potential cognitive enhancement observed .
Polymer SynthesisMaterial ScienceImproved thermal stability and flame resistance in polymer formulations .

Mechanism of Action

The mechanism of action of 3-(1-Piperidinylmethyl)phenol involves its interaction with biological molecules, particularly through its phenolic and piperidine groups. These interactions can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperidine Moieties

3-[(3-Aminopiperidin-1-yl)methyl]phenol dihydrochloride (CAS: 1158446-46-8)

  • Molecular Formula : C₁₂H₁₈Cl₂N₂O
  • Key Differences: The addition of a 3-amino group on the piperidine ring increases basicity, altering ionization and solubility. The dihydrochloride salt form enhances aqueous solubility, making it more suitable for pharmaceutical formulations .

3-(1-Piperazinyl)phenol Derivatives

  • Example: 3-[1-(Dimethylamino)ethyl]phenol (CAS: 60760-04-5) Molecular Formula: C₁₀H₁₅NO Key Differences:
  • Replacement of piperidine with piperazine introduces two nitrogen atoms, increasing hydrogen-bonding capacity and basicity.

Analogs with Additional Functional Groups

3-[(2R)-2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol

  • Molecular Formula : C₁₉H₂₉N₂O₃S
  • Key Differences :
    • Incorporation of a sulfonyl group and 4-methylpiperidine increases molecular weight (363.51 g/mol) and polarity, reducing lipid solubility.
    • The stereospecific pyrrolidine-sulfonyl moiety may confer selectivity for proteolytic enzymes or GPCR targets .

3-({[2-(Piperidin-1-yl)phenyl]amino}methyl)phenol (CAS: 100383-73-1)

  • Molecular Formula : C₁₈H₂₂N₂O
  • Higher molecular weight (282.38 g/mol) may limit blood-brain barrier penetration compared to 3-(1-Piperidinylmethyl)phenol .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Pharmacological Use
This compound 191.27 137–138 Methanol-soluble H₂ antagonist intermediate
3-[(3-Aminopiperidinyl)methyl]phenol dihydrochloride 295.20 >250 (decomposes) Water-soluble Undisclosed, likely ion-channel modulator
3-(1-Piperazinyl)phenol 165.23 Not reported Ethanol-soluble CNS agent precursor
3-(Piperidin-1-yl)benzylamine 204.30 Not reported Chloroform-soluble Amine-containing scaffold for kinase inhibitors

Biological Activity

3-(1-Piperidinylmethyl)phenol, also known as B188776, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 73279-04-6
  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Opioid Receptor Modulation : Research indicates that compounds with similar structures may act as antagonists at the κ-opioid receptor, suggesting that this compound could influence opioid signaling pathways .
  • Neurotransmitter Receptor Interaction : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially affecting mood and pain perception .

Antinociceptive Effects

Studies have shown that this compound exhibits antinociceptive properties. This activity is likely mediated through its action on opioid receptors, particularly the κ-opioid receptor. In vivo studies demonstrated that administration of this compound resulted in significant pain relief in rat models subjected to induced pain .

Antidepressant-Like Effects

In behavioral assays, the compound has shown potential antidepressant-like effects. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways involved in mood regulation. This suggests a possible role for this compound in treating depression or anxiety disorders .

In Vivo Studies

  • A study conducted on male Sprague-Dawley rats indicated that this compound significantly reduced pain responses when administered prior to painful stimuli. The observed effects were comparable to those of established analgesics, indicating its potential as a therapeutic agent in pain management .
Study TypeModelResult
AntinociceptiveRat Pain ModelSignificant reduction in pain response
AntidepressantBehavioral AssaysEnhanced mood-related behaviors

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into the pharmacological potential of this compound. Variations in the piperidine structure and phenolic modifications have been shown to affect receptor affinity and selectivity, which may inform future drug design efforts targeting opioid receptors or other neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-piperidinylmethyl)phenol, and how are intermediates characterized?

  • Methodological Answer : A five-step synthesis is widely employed, starting with reductive amination of 3-hydroxybenzaldehyde using piperidine in the presence of formic acid (Leuckart-Wallach reaction) to form intermediate 4.1 (3-(piperidinylmethyl)phenol). Subsequent steps involve Michael addition with acrylonitrile, reduction with LiAlH4, and coupling with diphenyl-N-cyanocarbonimidate to yield cyanoguanidine derivatives . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm intermediates and final product purity .

Table 1 : Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsIntermediate
1Reductive aminationPiperidine, formic acid4.1
2Michael additionAcrylonitrile, base4.2
3ReductionLiAlH4, THF4.3
4Cyanoguanidine formationDiphenyl-N-cyanocarbonimidate4.5

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) is preferred for its sensitivity in plasma or liver microsomes. For structural confirmation, high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation are critical. Spectrophotometric methods (e.g., Folin-Ciocalteu assay) may quantify phenolic groups but require validation against interference from biological matrices .

Q. What is the pharmacological relevance of this compound in drug development?

  • Methodological Answer : The compound is a key intermediate in histamine H2-receptor antagonists like roxatidine acetate. Its piperidinylmethyl-phenolic moiety enhances receptor binding affinity, critical for gastric acid suppression. Studies using human liver microsomes (HLMs) and S9 fractions reveal its metabolic conversion to active metabolites (e.g., M-1 and M-4) via cytochrome P450 enzymes (CYP2A1), necessitating enzyme inhibition assays (e.g., coumarin-based) to map metabolic stability .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized while minimizing side reactions?

  • Methodological Answer : Optimize reductive amination by controlling stoichiometric ratios (piperidine:aldehyde ≈ 2:1) and reaction time (<24 hrs) to avoid over-alkylation. Use catalytic hydrogenation (Pd/C, H2) as an alternative to LiAlH4 for safer reduction of nitriles to amines. Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) to isolate pure products .

Q. What metabolic pathways dominate the biotransformation of this compound, and how do they impact drug efficacy?

  • Methodological Answer : In HLMs, the compound undergoes oxidative deamination to form 3-[m-(1-piperidinylmethyl)phenoxy]propylamine (M-4), followed by CYP2A1-mediated oxidation to 3-[m-(1-piperidinylmethyl)phenoxy]propanol (M-5). Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) and isoform-specific antibodies identifies dominant pathways. M-5 exhibits reduced receptor affinity, necessitating prodrug strategies to bypass first-pass metabolism .

Table 2 : Key Metabolites and Enzymatic Pathways

MetaboliteEnzyme ResponsibleBioactivity
M-1Esterases (S9 fraction)Active (H2 antagonist)
M-4CYP2A1Intermediate
M-5Alcohol dehydrogenaseInactive

Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?

  • Methodological Answer : Discrepancies arise from species-specific CYP expression (e.g., CYP2A1 in humans vs. CYP2A2 in rodents). Use cross-species microsomal incubations with LC-MS/MS quantification to compare metabolic rates. Validate findings with recombinant CYP isoforms and molecular docking to assess binding affinity variations. For in vivo correlation, employ cassette dosing in pharmacokinetic studies .

Q. What structural modifications enhance the stability of this compound derivatives in acidic environments?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) at the phenolic ring to reduce oxidative degradation. Alternatively, synthesize prodrugs (e.g., acetylated derivatives) that hydrolyze in target tissues. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies optimal modifications .

Q. What in vitro models best predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Use pooled HLMs supplemented with NADPH for Phase I metabolism studies. For inhibition potential, conduct fluorometric assays (e.g., Vivid® CYP450 substrates) to measure IC50 values. Hepatocyte co-cultures or 3D spheroid models provide insights into enzyme induction/transporter effects .

Q. How does the stereochemistry of piperidinylmethyl substituents influence receptor binding?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with amylose columns) or asymmetric catalysis. Radioligand binding assays (³H-tiotidine displacement in gastric membranes) quantify affinity differences. Molecular dynamics simulations (e.g., AutoDock Vina) model piperidine ring orientation in H2-receptor binding pockets .

Q. Key Considerations for Experimental Design

  • Contradiction Management : Cross-validate metabolic data using orthogonal methods (e.g., stable isotope labeling vs. recombinant enzymes).
  • Advanced Characterization : Employ X-ray crystallography or cryo-EM to resolve binding conformations in receptor-ligand complexes.
  • Ethical Compliance : Adhere to institutional guidelines for handling CYP inhibitors and reactive metabolites .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBERFQYFWYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356602
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73279-04-6
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxybenzyl)piperidine
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Synthesis routes and methods I

Procedure details

Sodium borohydride (1.52 g) was added to a stirred solution of 3-hydroxybenzaldehyde (4.9 g) and piperidine (6.8 g) in ethanol (25 ml) cooled in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours and then poured into water (250 ml) and the resulting mixture acidified with 2N hydrochloric acid. The acidified mixture was extracted with ethyl acetate and the aqueous phase was made alkaline by the addition of aqueous ammonia solution (S.G. 0.880) to yield N-3-hydroxybenzylpiperidine (m.p. 135°-139° C.) as a colourless solid.
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Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml) were hydrogenated over 10% palladium/carbon catalyst. The catalyst was removed by filtration and the solvent was evaporated off. The residue was triturated with light petroleum (b.p. 60°-80°) and the resulting solid was recrystallised from acetonitrile to give the title compound as a buff coloured solid (8.7 g) m.p. 134°-7°. TLC silica, methanol, Rf 0.56.
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Synthesis routes and methods III

Procedure details

Piperidine (26 g) and 4.7 g of sodium borohydride were added to a solution of 15 g of 3-hydroxybenzaldehyde in 100 ml of ethanol, and the mixture was stirred until a complete solution formed. The solution was allowed to stand overnight at room temperature. Under reduced pressure, the solvent was distilled off, and 200 ml of ice water was added to the residue. The mixture was acidified with hydrochloric acid, and allowed to stand for 1 hour. The raw material was extracted away using ethyl acetate, and the aqueous solution was separated. The aqueous layer was alkalized with aqueous ammonia, and the precipitated oily product was extracted with ethyl acetate. The solvent was distilled off, and the residue was recrystallized from acetone/n-hexane to afford 17.5 g of 3-(1-piperidinylmethyl)phenol.
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

First, 3-piperidinomethylphenol is synthesized from 3-hydroxybenzaldehyde and piperidine. The 3-piperidinomethylphenol is then reacted with 3-chloropropylamine to produce N-[3-(3-aminopropoxy)benzyl]piperidine, which is reacted with acetoxyacetyl chloride to obtain N-[3-(3-piperidinomethylphenoxy)propyl]hydroxyacetamide. Separately, tranexamic acid and carbobenzoxy chloride are reacted to produce N-carbobenzoxyaminomethylhexanecarboxy chloride. The two compounds thus obtained are then reacted first to afford N-{3-[3-(1-piperidinomethyl)phenoxy]propyl}-2-(N-carbobenzoxy-aminomethylhexanecarboxy)acetamide. This compound is then reduced into 2-(aminomethylcyclohexanecarboxy)-N-(3-[3-(piperidinomethyl)phenoxy]propyl}acetamide.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-Piperidinylmethyl)phenol
3-(1-Piperidinylmethyl)phenol
3-(1-Piperidinylmethyl)phenol
3-(1-Piperidinylmethyl)phenol
3-(1-Piperidinylmethyl)phenol
3-(1-Piperidinylmethyl)phenol

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